molecular formula C16H14N4S B2454554 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine CAS No. 304685-13-0

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B2454554
CAS No.: 304685-13-0
M. Wt: 294.38
InChI Key: RWRWRNYXEIXRAR-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of benzimidazole and imidazopyridine.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-11-5-4-8-15-17-12(9-20(11)15)10-21-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRWRNYXEIXRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-mercaptobenzimidazole with 2-chloro-5-methylimidazo[1,2-a]pyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, potentially using continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole and imidazo[1,2-a]pyridine possess significant antimicrobial properties. For instance, certain compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . This suggests potential applications in treating bacterial infections.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity against multiple cancer cell lines, including leukemia and melanoma. Some derivatives exhibited potent cytotoxic effects at low concentrations (around 10510^{-5} M), indicating their potential as anticancer agents .
  • Anthelmintic Activity : Research has indicated that specific derivatives show strong anthelmintic activity against parasites such as Trichinella spiralis, outperforming traditional treatments like albendazole . This positions the compound as a promising candidate for developing new anthelmintic therapies.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Anticancer Activity Assessment : In vitro studies on the anticancer effects of this compound revealed that it inhibited cell proliferation in various cancer types. The findings suggest that modifications to the benzimidazole structure could enhance its therapeutic index against cancer cells .
  • Anthelmintic Testing : A comparative study on the anthelmintic activity of benzimidazole derivatives demonstrated superior efficacy against Pheretima posthuma, a model organism for testing anthelmintic drugs. The results support further exploration into this compound's potential as a treatment for parasitic infections .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both benzimidazole and imidazopyridine moieties, which contribute to its diverse biological activities. The sulfanylmethyl group enhances its ability to form metal complexes and increases its potential as a therapeutic agent .

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine is a complex heterocyclic structure that combines elements of benzimidazole and imidazo[1,2-a]pyridine. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioether linkage, which contributes to its chemical reactivity and potential biological activity. The presence of methyl groups enhances its electronic properties, influencing interactions with biological targets.

Pharmacological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine and benzimidazole exhibit a wide range of biological activities. The following table summarizes some key activities associated with compounds in this class:

Activity Description
AnticancerEffective against various cancer cell lines (IC50 < 10 mg/mL) .
AntimicrobialExhibits antibacterial properties with MICs ranging from 1 to 16 µg/mL against several strains .
Anti-inflammatoryPotential to reduce inflammation markers in vitro .
AntiviralInhibitory effects on viral replication observed .
AntiparasiticActive against protozoan and helminthic infections .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions can significantly enhance biological activity. For instance:

  • Substitution at the 5-position of the imidazo ring has been associated with increased anticancer potency.
  • The thioether group is crucial for antimicrobial activity, enhancing lipophilicity and cellular uptake.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Results indicated significant growth inhibition with IC50 values below 10 mg/mL, demonstrating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited strong antibacterial properties. Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL, indicating effectiveness comparable to standard antibiotics .
  • Anti-inflammatory Effects : The compound was tested for its ability to inhibit pro-inflammatory cytokines in cell cultures, showing promising results that suggest potential use in treating inflammatory diseases .

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